rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis
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Overview
Description
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis: is an organic compound with the molecular formula C5H8O2S and a molecular weight of 132.2 g/mol . This compound is a versatile building block in chemical research and development due to its unique blend of reactivity and stability .
Preparation Methods
The synthesis of rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, making it a valuable asset for chemical research and development . Industrial production methods typically involve high-purity synthesis to ensure the compound’s stability and reactivity .
Chemical Reactions Analysis
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its ability to interact with biological targets . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis involves its interaction with molecular targets and pathways within biological systems . The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis can be compared with other similar compounds, such as rac-(1R,5S)-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione and rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione . These compounds share similar bicyclic structures but differ in their functional groups and reactivity. The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C5H8O2S |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2λ6-thiabicyclo[3.1.0]hexane 2,2-dioxide |
InChI |
InChI=1S/C5H8O2S/c6-8(7)2-1-4-3-5(4)8/h4-5H,1-3H2 |
InChI Key |
HHSNQWVRSMBZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2C1C2 |
Origin of Product |
United States |
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